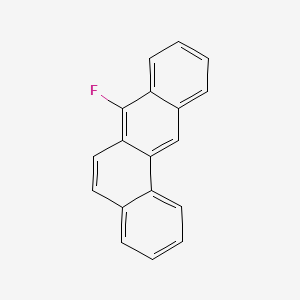

7-Fluorobenzanthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23683-26-3 |

|---|---|

Molecular Formula |

C18H11F |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

7-fluorobenzo[a]anthracene |

InChI |

InChI=1S/C18H11F/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H |

InChI Key |

DEIJZCZECHSONL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)F |

Other CAS No. |

23683-26-3 |

Synonyms |

7-FBA 7-fluorobenz(a)anthracene 7-fluorobenzanthracene |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Advanced Synthetic Approaches to 7-Fluorobenzanthracene Core Structure

The synthesis of the fundamental this compound structure can be achieved through several sophisticated pathways, each offering distinct advantages in terms of precursor availability and reaction control.

The precise placement of a fluorine atom on a PAH backbone is critical. Various methods have been developed for the regioselective introduction of fluorine into polycyclic systems. nih.govacs.org These include diazotization-fluorination, direct electrophilic substitution, and bromine-fluorine exchange. acs.org A modular approach involves the synthesis of 1,2-diarylfluoroalkenes via Julia-Kocienski olefination, which can then undergo cyclization to form the desired fluorinated PAH. nih.govacs.orgresearchgate.net This method allows for the specific placement of the fluorine atom based on the design of the initial building blocks. acs.org For instance, the synthesis of specific fluorinated benzo[c]phenanthrenes and chrysenes has been successfully achieved with high yields using this strategy. nih.govacs.orgresearchgate.net

Another powerful tool for direct fluorination is the use of modern electrophilic fluorinating reagents. oup.com For example, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been shown to selectively fluorinate PAHs like naphthalene (B1677914) and phenanthrene (B1679779). oup.com The regioselectivity in these reactions is influenced by the electronic properties and steric accessibility of the different positions on the aromatic core. oup.com

Transition metal catalysis offers a powerful and versatile platform for constructing fluorinated aromatic systems. oup.comnih.gov Palladium(II)-catalyzed Friedel-Crafts-type cyclizations of fluorinated alkenes, such as 1,1,2-trifluoro-1-alkenes, have been employed to synthesize pinpoint-fluorinated PAHs. oup.comnih.gov These reactions often proceed through the formation of α-fluorine-stabilized cationic intermediates. oup.com Indium(III) has also been used to catalyze the cyclization of aryl-substituted 1,1-difluoroallenes. acs.org

Rhodium-catalyzed oxidative benzannulation reactions of N-adamantyl-1-naphthylamines with internal alkynes represent another route to substituted anthracenes, where the reaction tolerates various functional groups. beilstein-journals.orgbeilstein-journals.org Copper(I) salts can also be utilized in cyclization reactions, often playing a crucial role in driving the desired transformations. nih.gov These metal-catalyzed methods provide access to a wide range of fluorinated PAHs under relatively mild conditions. nih.govresearchgate.net

Table 1: Overview of Metal-Catalyzed Cyclization Reactions for Fluorinated Aromatics

| Catalyst System | Precursors | Product Type | Reference |

|---|---|---|---|

| Pd(II) complexes | 1,1,2-Trifluoro-1-alkenes, 1,1-Difluoro-1-alkenes | Pinpoint-fluorinated phenacenes | oup.comnih.gov |

| In(III) salts | Aryl-substituted 1,1-difluoroallenes | Fluorinated PAHs | acs.org |

| Rh(III) complexes | N-adamantyl-1-naphthylamines and internal alkynes | Substituted anthracenes | beilstein-journals.orgbeilstein-journals.org |

Oxidative photocyclization, particularly the Mallory reaction, is a key method for forming the phenanthrene motif present in benzanthracenes from stilbene-like precursors. nih.govacs.orgresearchgate.net This intramolecular reaction proceeds via a cis-trans isomerization followed by cyclization and subsequent oxidation to yield the aromatic product. researchgate.net The synthesis of various regiospecifically fluorinated PAHs, including isomers of fluorobenzo[c]phenanthrene and fluorochrysene, has been accomplished by the oxidative photocyclization of 1,2-diarylfluoroalkenes. nih.govacs.orgresearchgate.net

The efficiency of these photocyclization reactions can be influenced by factors such as the concentration of the fluoroalkene precursor, with higher dilutions sometimes leading to faster cyclization. nih.govacs.org The choice of oxidizing agent, such as iodine or air, is also critical for the final aromatization step. This photochemical approach is a powerful tool for accessing complex fluorinated PAHs from readily available precursors. nih.govacs.org Recent studies have also explored the oxidative photocyclization of 1,3-distyrylbenzene derivatives to create dibenzoanthracene structures. beilstein-journals.orgbeilstein-journals.org

Metal-Mediated and Catalyzed Cyclization Reactions for Fluorinated Aromatics

Synthesis of Chemically Modified this compound Derivatives

Once the this compound core is established, further modifications can be introduced to study its properties and reactivity.

The functionalization of the this compound skeleton allows for the exploration of its chemical reactivity and potential applications. Strategies can include the introduction of additional functional groups through electrophilic or nucleophilic aromatic substitution reactions. For example, F-PAHs can undergo cyanomethylation via nucleophilic aromatic substitution. oup.com The resulting cyano group can then be converted into other functionalities, such as a formyl group, providing a handle for further synthetic transformations. oup.com

Transition metal-catalyzed cross-coupling reactions are also a cornerstone for functionalizing aromatic rings. rsc.org These methods can be adapted to introduce a variety of substituents onto the benzanthracene framework. The fluorine atom itself can influence the regioselectivity of these functionalization reactions by altering the electron density distribution within the aromatic system.

The synthesis of this compound and its derivatives often involves a multi-step approach starting from carefully designed precursors. The isolation of key intermediates is crucial for confirming reaction pathways and optimizing reaction conditions. For example, in the synthesis of fluorinated PAHs via photocyclization, the 1,2-diarylfluoroalkene precursors are synthesized and isolated before the final cyclization step. nih.govacs.org

In metal-catalyzed reactions, intermediates such as cyclic alkyl-Pd(II) complexes have been proposed and, in some cases, characterized to elucidate the reaction mechanism. nih.gov The ability to isolate and characterize these intermediates provides valuable insights into the catalytic cycle and allows for a more rational design of future synthetic routes. oup.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benz[a]anthracene |

| 5-fluorobenzo[c]phenanthrene |

| 6-fluorobenzo[c]phenanthrene |

| 5-fluorochrysene |

| 6-fluorochrysene |

| 9-fluorophenanthrene |

| 1-fluoronaphthalene |

| Naphthalene |

| Phenanthrene |

| Pyrene |

| 1-fluoropyrene |

| 1,1,2-trifluoro-1-alkenes |

| 1,1-difluoro-1-alkenes |

| 1,1-difluoroallenes |

| N-adamantyl-1-naphthylamines |

| Dibenzoanthracene |

Stereoselective Synthesis of Fluorinated Benzanthracene Analogs

The creation of specific stereoisomers of fluorinated benzanthracene analogs is a sophisticated area of synthetic chemistry. While literature specifically detailing the stereoselective synthesis of this compound is not extensive, the principles of modern asymmetric synthesis and chiral resolution are directly applicable. These strategies allow for the preparation of enantiomerically enriched or pure compounds, which is crucial for applications in materials science and medicinal chemistry where specific stereochemistry can dictate molecular properties and biological interactions. The primary approaches include direct asymmetric synthesis to build the chiral molecule from the ground up and the resolution of a racemic mixture.

Asymmetric Catalytic Approaches

The development of asymmetric catalysis offers powerful tools for constructing chiral molecules with high levels of stereocontrol. These methods could be applied to the synthesis of this compound analogs either by installing the fluorine atom stereoselectively or by performing a stereoselective reaction on a pre-existing fluorinated substrate. Key strategies include asymmetric electrophilic fluorination and carbon-carbon bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts. nih.govrsc.org

Asymmetric electrophilic fluorination, for instance, utilizes chiral catalysts to control the facial selectivity of fluorine addition to a prochiral nucleophile. nih.gov Reagents like Selectfluor, in combination with a chiral catalyst, can enantioselectively fluorinate substrates such as β-keto esters or silyl (B83357) enol ethers, which could be designed as precursors to a chiral benzanthracene ring system. nih.gov

Furthermore, transition metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, or cross-coupling, are well-established methods for creating stereogenic centers. nih.govrsc.org A hypothetical strategy for a chiral this compound derivative might involve the asymmetric synthesis of a fluorinated biaryl precursor, followed by a cyclization reaction, such as an intramolecular Friedel-Crafts reaction or a photocyclization, to form the benzanthracene core. mdpi.comoup.com

The following table summarizes representative catalytic systems that have been successfully employed for the stereoselective synthesis of various fluorinated compounds, illustrating the potential of these methods for producing chiral this compound analogs.

| Catalyst Type | Reaction | Substrate Example | Fluorine Source | Stereoselectivity | Reference |

| Chiral Phosphoric Acid | Electrophilic Fluorination | Indole derivative | NFSI | up to 94% ee | nih.gov |

| Pd(II)/Chiral Ligand | Asymmetric Arylation | α-Fluoro ketone | - | up to 97% ee | rsc.org |

| Ni(II)/Chiral Ligand | Asymmetric Alkylation | Glycine-derived Ni(II) complex | - | >99% ee | beilstein-journals.org |

| Organocatalyst (Cinchona Alkaloid) | Mannich Reaction | α-Fluoro monothiomalonate | - | >20:1 dr, 99% ee | nih.gov |

This table presents data from syntheses of various fluorinated organic compounds, not specifically this compound, to demonstrate the capabilities of modern asymmetric methods.

Chiral Resolution of Racemic Mixtures

When a direct asymmetric synthesis is not feasible or results in low stereoselectivity, the resolution of a racemic mixture is a highly effective alternative. This approach involves synthesizing the this compound analog as a mixture of enantiomers and then separating them.

A powerful and widely used technique for this purpose is chiral high-performance liquid chromatography (HPLC) . This method has been successfully applied to resolve the enantiomers of various derivatives of the closely related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. nih.gov Ionically bonded CSPs have proven effective for the resolution of DMBA epoxide enantiomers. nih.gov This precedent strongly suggests that chiral HPLC would be a viable strategy for separating the enantiomers of chiral this compound analogs.

Another established method is classical resolution , which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization. Afterward, the resolving agent is chemically removed to yield the separated enantiomers of the target compound. A reagent like (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine has been noted for its ability to resolve benzanthracene derivatives and could be employed for this purpose.

The table below outlines examples of chiral resolution methods applied to benzanthracene derivatives, which could be adapted for this compound analogs.

| Method | Compound Type | Chiral Selector / Stationary Phase | Outcome | Reference |

| Chiral HPLC | 7,12-Dimethylbenz[a]anthracene 5,6-epoxide enantiomers | Ionically bonded chiral stationary phase | Successful direct resolution of enantiomers | nih.gov |

| Chiral HPLC | Various benzanthracene derivatives | (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine based CSP | Successful resolution of fourteen different derivatives | |

| Classical Resolution | General Racemic Acids/Bases | Chiral acids or bases (e.g., tartaric acid derivatives) | Formation of separable diastereomeric salts | mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic characteristics of 7-Fluorobenzanthracene, offering a foundational understanding of its stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Computational analyses have determined the HOMO and LUMO energies for this compound. These values are critical for predicting its behavior in chemical reactions, particularly in processes involving electron transfer.

Table 1: Frontier Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.78 |

| LUMO | -1.74 |

Note: These values are theoretical and can vary depending on the computational method and basis set used.

The electron density distribution reveals how electrons are spread across the molecule, highlighting regions of high and low electron density. This distribution is fundamental to understanding the molecule's size, shape, and how it interacts with other chemical species.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. For this compound, the ESP map indicates that the fluorine atom, due to its high electronegativity, creates a region of negative electrostatic potential. Conversely, the hydrogen atoms of the aromatic rings are associated with areas of positive electrostatic potential. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Condensed Fukui functions are a powerful tool derived from density functional theory (DFT) for predicting the most reactive sites within a molecule. These functions quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes.

For this compound, Fukui function analysis can pinpoint which carbon atoms are most likely to undergo electrophilic, nucleophilic, or radical attack. This predictive capability is essential for understanding its metabolic pathways and potential interactions with biological macromolecules.

These calculated reactivity indices for this compound can be incorporated into Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. By correlating these theoretical descriptors with experimental activity data, it is possible to predict the potency of related compounds and guide the design of new molecules with desired properties.

Prediction of Reactive Sites via Condensed Fukui Function Analysis

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

MD simulations can model the conformational flexibility of this compound in various solvents or when interacting with other molecules. Although benz[a]anthracene and its derivatives are relatively rigid planar molecules, they do possess some degree of flexibility. These simulations can reveal subtle conformational changes, such as out-of-plane distortions, that can be influenced by the surrounding environment. Understanding these dynamics is crucial for predicting how the molecule might bind to a receptor or an enzyme active site.

Solvent Interaction Dynamics and Solvation Effects

The interaction of this compound with solvents is critical for understanding its behavior in various chemical and biological environments. Computational methods are pivotal in elucidating these interactions at a molecular level.

Molecular dynamics (MD) simulations are a primary tool for exploring the dynamic nature of solute-solvent interactions. nih.gov In a typical MD simulation, a system containing one or more this compound molecules and a large number of solvent molecules is modeled. The trajectories of all atoms are calculated over time by integrating Newton's laws of motion, providing a detailed picture of how solvent molecules arrange themselves around the solute and the dynamics of this solvation shell.

To accurately model these systems, a combination of quantum mechanics and molecular mechanics (QM/MM) can be employed. nih.gov In this hybrid approach, the this compound molecule is treated with a higher level of theory (QM) to accurately describe its electronic structure, while the surrounding solvent is treated with a more computationally efficient classical force field (MM). This allows for the study of large systems over longer timescales.

The choice of solvent model is crucial. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent. Explicit solvation models, where individual solvent molecules are included in the simulation, provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, although at a higher computational cost. nih.govrsc.org

Key parameters that can be calculated to understand solvation effects include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or the center of mass of the this compound molecule.

Solvation Free Energy: This is the free energy change associated with transferring the molecule from the gas phase to the solvent. It can be calculated using methods like thermodynamic integration or free energy perturbation.

Solvent Reorganization Energy: This parameter is important for understanding electron transfer processes and can be significantly influenced by the solvent environment.

The study of solvent effects can also involve analyzing how the solvent influences the conformational preferences and electronic properties of this compound. For instance, the dipole moment of the solute can be influenced by the polarity of the solvent, which in turn affects its interactions with other molecules. mdpi.com

Advanced Computational Modeling of Molecular Interactions

The interaction of PAHs and their derivatives with biomacromolecules like DNA and proteins is of significant interest due to their potential biological activity. Computational modeling provides insights into the non-covalent interactions that govern the formation of these complexes. a-star.edu.sg

Molecular docking is a common starting point to predict the preferred binding orientation of this compound to a target protein or DNA molecule. Docking algorithms explore a vast conformational space to find the binding mode with the most favorable interaction energy.

Following docking, more rigorous methods like molecular dynamics simulations are employed to study the stability of the predicted complex and to characterize the detailed interaction mechanisms. These simulations can reveal:

Key Interacting Residues: Identification of the specific amino acids or nucleotides that form significant interactions with the ligand.

Conformational Changes: Analysis of how the binding of this compound may induce conformational changes in the biomacromolecule, and vice versa.

Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the binding free energy of the ligand-biomacromolecule complex from the MD trajectories. nih.gov

Understanding how this compound adsorbs onto various surfaces is important for applications in materials science and environmental chemistry. Computational methods can model the adsorption process and characterize the nature of the surface-adsorbate interactions. researchgate.net

Simulations of this compound on a surface, such as graphene or a metal oxide, can be performed using MD or Monte Carlo methods. These simulations can predict the preferred adsorption sites, the orientation of the molecule on the surface, and the adsorption energy. chemrxiv.org

The choice of force field is critical for accurately describing the interactions between the adsorbate and the surface. For systems where charge transfer or covalent bonding may occur, quantum mechanical methods like Density Functional Theory (DFT) are necessary. DFT calculations can provide detailed information about the electronic structure of the adsorbed system and the nature of the chemical bonds formed.

Investigation of Ligand-Biomacromolecule Interaction Mechanisms (e.g., DNA, proteins)

Prediction of Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the excited-state properties of molecules and predicting their photophysical signatures. mdpi.com For this compound, TD-DFT can be used to compute various properties that are directly comparable to experimental spectroscopic data. rsc.orgdiva-portal.org

The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic absorption spectrum. By calculating the energies of several low-lying excited states, a theoretical UV-Vis spectrum can be constructed. mdpi.comresearchgate.net

Other important photophysical properties that can be predicted with TD-DFT include:

Oscillator Strengths: These values indicate the probability of a particular electronic transition and are related to the intensity of the absorption bands.

Fluorescence Energies: By optimizing the geometry of the first excited state (S1), the energy of the fluorescence emission can be calculated.

Quantum Yields: While direct calculation is complex, insights into factors influencing the fluorescence quantum yield, such as the nature of the lowest excited states, can be obtained.

The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set. It is often necessary to benchmark different functionals against experimental data for a class of molecules to select the most appropriate one.

A hypothetical data table for the TD-DFT calculated photophysical properties of this compound is presented below.

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.20 | 387 | 0.15 |

| S₀ → S₂ | 3.55 | 349 | 0.25 |

| S₀ → S₃ | 3.90 | 318 | 0.80 |

Theoretical calculations of NMR parameters are invaluable for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts. univie.ac.atimist.ma

By optimizing the geometry of this compound and then performing a GIAO-DFT calculation, the isotropic shielding constant for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be obtained. unifr.ch These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts can be compared directly with experimental NMR spectra to aid in peak assignment and to confirm the molecular structure. scielo.br Discrepancies between calculated and experimental shifts can sometimes indicate the presence of specific solvent effects or conformational averaging that were not fully accounted for in the calculation. nih.gov

In addition to chemical shifts, spin-spin coupling constants can also be calculated, providing further detailed information for interpreting complex NMR spectra.

Below is a hypothetical table of calculated ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C1 | 126.5 |

| C2 | 128.0 |

| C3 | 125.8 |

| C4 | 129.1 |

| C5 | 127.3 |

| C6 | 124.9 |

| C7 (Fluorine-bearing) | 162.0 (¹JCF ≈ -245 Hz) |

Mechanistic Studies in Biological and Environmental Systems

Elucidation of Biotransformation Pathways

The metabolic activation of PAHs is a critical step that can lead to the formation of reactive intermediates capable of interacting with cellular components. grantome.com This process is primarily mediated by a series of enzymatic reactions.

The initial and rate-limiting step in the metabolism of most PAHs is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. annualreviews.orgresearchgate.netcdc.govdynamed.com These enzymes introduce an oxygen atom from molecular oxygen into the aromatic ring system, a process known as monooxygenation. core.ac.uk This reaction typically forms an epoxide, a highly reactive three-membered ring containing an oxygen atom. libretexts.orgnih.gov

For a compound like 7-fluorobenzanthracene, the fluorine atom is expected to block metabolic activation at the carbon to which it is attached. annualreviews.org Therefore, oxidation will occur at other positions on the molecule. The CYP-catalyzed reaction proceeds through a high-valent iron-oxo species that transfers an oxygen atom to the PAH's double bond, creating the epoxide. chemrxiv.org These epoxides can then undergo further enzymatic processing.

Once formed, PAH epoxides are substrates for the enzyme epoxide hydrolase. This enzyme catalyzes the addition of water to the epoxide ring, opening it to form a trans-dihydrodiol. researchgate.net For benz[a]anthracene and its derivatives, several dihydrodiols can be formed, including at the 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.govpsu.edu The specific dihydrodiols formed from this compound would depend on the initial sites of epoxidation, which are influenced by the electronic properties conferred by the fluorine substituent.

In addition to the dihydrodiol pathway, PAHs can be oxidized to form quinones. cdc.gov Dihydrodiols can be further oxidized by dehydrogenase enzymes to form catechols, which can then auto-oxidize to produce ortho-quinones. researchgate.net These quinones are redox-active molecules that can contribute to cellular oxidative stress.

Table 1: Expected Metabolites of this compound

| Metabolite Class | Precursor | Key Enzymes | Description |

|---|---|---|---|

| Epoxides | This compound | Cytochrome P450 (CYP) | Highly reactive intermediates formed by the addition of an oxygen atom across a double bond. |

| Dihydrodiols | Epoxides | Epoxide Hydrolase | Formed by the enzymatic hydration of epoxides, resulting in a di-hydroxylated, saturated ring portion. |

| Phenols | This compound or Epoxides | Cytochrome P450 (CYP) | Formed either by direct hydroxylation or rearrangement of epoxides. |

| Quinones | Dihydrodiols / Catechols | Dehydrogenases | Highly reactive, redox-active molecules formed by the oxidation of dihydrodiols. |

| Conjugates | Dihydrodiols, Phenols | GSTs, UGTs, SULTs | Water-soluble products formed by attaching groups like glutathione (B108866) or glucuronic acid for excretion. |

This table is based on general PAH metabolism pathways.

Metabolic enzymes often exhibit high degrees of stereoselectivity, meaning they preferentially produce one stereoisomer over another. The metabolism of benz[a]anthracene derivatives by rat liver microsomes is known to be stereoselective, producing optically active dihydrodiols with predominantly R,R absolute configurations. psu.edutandfonline.com For example, the metabolism of 7-methylbenz[a]anthracene (B135024) results in major dihydrodiol enantiomers with 1R,2R-, 3R,4R-, and 10R,11R- configurations. nih.gov It is highly probable that the metabolism of this compound follows a similar stereoselective pattern, leading to specific enantiomers of its dihydrodiol metabolites. This stereochemistry is crucial as it dictates the geometry of the ultimate carcinogenic species, the diol epoxide, and its ability to interact with DNA. acs.org

A variety of enzyme systems are involved in the biotransformation of PAHs.

Cytochrome P450s (CYPs): These Phase I enzymes are central to initiating PAH metabolism. core.ac.uk Isoforms like CYP1A1 and CYP1B1 are particularly important in activating PAHs to their reactive epoxide forms. researchgate.netresearchgate.net The specific CYP isoforms involved can influence the regioselectivity of oxidation, determining which part of the molecule is attacked. researchgate.netnih.gov

Glutathione S-Transferases (GSTs): These are Phase II detoxification enzymes. nih.gov GSTs, including the GSTT1 isoform, catalyze the conjugation of reactive electrophiles (like PAH epoxides) with glutathione. nih.govbiorxiv.org This process generally renders the metabolite more water-soluble and less toxic, facilitating its excretion from the body. A lack of functional GSTT1 enzyme, due to a common genetic deletion (null genotype), can impair this detoxification pathway, potentially increasing an individual's susceptibility to the harmful effects of compounds that are GSTT1 substrates. nih.govbiorxiv.org

Table 2: Key Enzymes in this compound Biotransformation

| Enzyme Family | Specific Enzyme (Example) | Phase | Primary Role |

|---|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1B1 | Phase I | Oxidation, Epoxidation, and Hydroxylation (Activation). |

| Epoxide Hydrolase | mEH | Phase I | Hydration of epoxides to form dihydrodiols. |

| Glutathione S-Transferase | GSTT1, GSTM1 | Phase II | Detoxification by conjugating reactive metabolites with glutathione. |

| UDP-Glucuronosyltransferase | UGTs | Phase II | Detoxification by conjugating metabolites with glucuronic acid. |

This table outlines the general roles of enzyme families in PAH metabolism.

Stereochemical Aspects of Metabolic Transformations and Enantio-selectivity

Molecular Interactions with Biological Macromolecules

If not detoxified, the reactive metabolites of PAHs can bind covalently to cellular macromolecules, including DNA, which is a critical event in the initiation of chemical carcinogenesis. grantome.com

The ultimate carcinogenic metabolites of many PAHs are bay- or fjord-region diol epoxides. grantome.comnih.gov These electrophilic metabolites react with nucleophilic sites on DNA bases, forming stable covalent adducts. mdpi.com Studies on 7-chlorobenz[a]anthracene have shown that its diol epoxide metabolite forms a single major DNA adduct. fda.gov.tw Similarly, research on a related compound, 2-fluoro-7,12-dimethylbenz[a]anthracene, indicated that it formed DNA adducts at much lower levels than its non-fluorinated, potent carcinogenic parent, which may explain its lack of carcinogenicity. nih.gov This suggests that the fluorine atom's position and electronic influence are critical.

For this compound, studies on the parent compound and its derivatives predict that DNA adduct formation would primarily involve reaction with the purine (B94841) bases, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov The reaction typically occurs at the exocyclic amino groups of these bases. The stereochemistry of the diol epoxide is a determining factor in the structure of the resulting adduct. For instance, the (+)-syn- and (-)-anti-diol epoxides of a PAH will form adducts with distinct three-dimensional conformations, which in turn influences their recognition and processing by DNA repair machinery. acs.org Studies on this compound's parent molecule, benz[a]anthracene, and its derivatives show that the bay-region diol-epoxide is the key reactant forming these DNA adducts. nih.gov Research indicates that a fluorine substituent can reduce the level of DNA adduct formation compared to the parent PAH; for instance, a 40% reduction in DNA adducts was noted for this compound compared to benz[a]anthracene. vulcanchem.com

This table is based on findings from related fluorinated and non-fluorinated benz[a]anthracenes.

Mechanisms of Interaction with Cellular Proteins and Enzymes

The biological activity of polycyclic aromatic hydrocarbons (PAHs), including this compound, is intrinsically linked to their metabolism, which is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.govmahidol.ac.th These enzymes, located in the endoplasmic reticulum of cells in various tissues like the liver, are central to the biotransformation of a wide array of foreign compounds (xenobiotics). nih.gov

The primary mechanism of interaction begins with an oxidative attack on the PAH structure. In mammalian systems, cytochrome P450 monooxygenases catalyze the epoxidation of the aromatic rings to form reactive arene oxides. nih.govportlandpress.com These intermediates are highly electrophilic and can covalently bind to nucleophilic sites on cellular macromolecules, including proteins and enzymes. nih.gov The formation of these adducts can alter protein structure and function, representing a key mechanism of toxicity.

The initial arene oxide can also be enzymatically hydrated by epoxide hydrolase to form a trans-dihydrodiol. nih.gov This diol can then undergo a second oxidation by CYP enzymes to produce a highly reactive diol-epoxide. nih.gov This "ultimate carcinogen" is known for its ability to form stable adducts with DNA, but it can also react with cellular proteins, further contributing to cellular disruption. nih.gov

While the primary interaction is metabolic transformation, non-covalent binding to proteins also occurs. PAHs can bind to the active sites of enzymes or to allosteric sites, potentially inhibiting or inducing enzyme activity. A key example is the interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Binding of PAHs to AhR can trigger the increased expression of certain CYP genes (e.g., CYP1A1, CYP1A2), a process known as enzyme induction. evotec.com This can accelerate the metabolism of the PAH itself or other co-administered compounds. evotec.com

Table 1: Key Enzymes in the Metabolism of Polycyclic Aromatic Hydrocarbons

| Enzyme Family | Role in PAH Metabolism | Initial Product |

|---|---|---|

| Cytochrome P450 Monooxygenases | Catalyze the initial oxidation of the aromatic ring. Key in both detoxification and activation pathways. nih.govportlandpress.com | Arene Oxide |

| Epoxide Hydrolase | Hydrates the reactive arene oxide intermediate to a less reactive dihydrodiol. nih.gov | trans-Dihydrodiol |

| Dioxygenases (Bacterial) | Incorporate both atoms of molecular oxygen into the aromatic ring, a common pathway in microbial degradation. nih.govportlandpress.com | cis-Dihydrodiol |

Influence of Fluorine Atom Substitution on Molecular Recognition and Binding Affinity

The substitution of a hydrogen atom with a fluorine atom, as in this compound, can significantly alter the molecule's physicochemical properties and, consequently, its interaction with biological targets. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of hydrogen. This unique combination allows it to act as a "super-hydrogen" or introduce profound electronic changes without significant steric bulk.

The influence of fluorine substitution on molecular recognition and binding affinity is multifaceted:

Electronic Effects: The strong electron-withdrawing nature of fluorine alters the electron distribution (the π-system) of the benzanthracene rings. This can modify key intermolecular interactions, such as π-π stacking and cation-π interactions, which are often crucial for binding within the hydrophobic pockets of proteins. Studies on other PAHs have shown that halogenation affects the potency for activating receptors like the AhR, with the position of the substituent being a critical determinant. snu.ac.kr

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. portlandpress.comanr.fr Placing a fluorine atom at a position that is typically a primary site for metabolic oxidation can block or redirect metabolism. This can lead to a longer biological half-life or shunt the metabolism towards other, potentially more or less toxic, pathways.

Binding Affinity and pKa: In studies of other molecular systems, such as thrombin inhibitors, systematic fluorine substitution has been shown to decrease both the pKa and the binding affinity (as measured by inhibitory constants, Ki). rsc.org This highlights that the electronic changes induced by fluorine can directly impact the strength of the interaction with a protein target. The change in affinity can be highly specific to the target protein. rsc.org

Research investigating the effect of fluorination on the aromaticity of PAHs has shown that it can weaken the aromatic character of the ring system. nih.gov This fundamental change in electronic structure is a key reason why binding affinity and molecular recognition are altered.

Table 2: General Effects of Fluorine Substitution on Molecular Interactions

| Property | Influence of Fluorine Atom | Consequence for Binding Affinity |

|---|---|---|

| Electronegativity | Alters electron density of the aromatic rings. | Modifies electrostatic, π-stacking, and cation-π interactions with protein residues. |

| Bond Strength | The C-F bond is very strong and resists cleavage. anr.fr | Can block metabolic sites, altering the binding of metabolic enzymes and increasing the compound's persistence. |

| Acidity/Basicity (pKa) | Can lower the pKa of nearby functional groups. rsc.org | Changes the ionization state at physiological pH, affecting electrostatic interactions in the binding pocket. |

| Aromaticity | Tends to weaken the aromatic character of the PAH rings. nih.gov | Affects the energy and geometry of interactions dependent on the aromatic system. |

Environmental Fate and Transformation Mechanisms

Once released into the environment, this compound is subject to various transformation processes that determine its persistence, mobility, and ecological impact. These mechanisms include degradation by microorganisms, enzymatic transformations in environmental matrices, and breakdown by sunlight.

Microbial Degradation Pathways by Isolated Bacterial and Fungal Strains

Microbial degradation is a primary route for the natural attenuation of PAHs in soil and sediment. oup.com Numerous bacterial and fungal species have been identified that can metabolize PAHs, and these pathways are applicable to fluorinated analogues like this compound. oup.comgavinpublishers.com

Bacterial Degradation: Bacteria typically initiate PAH degradation under aerobic conditions by using dioxygenase enzymes. nih.govportlandpress.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov This intermediate is then rearomatized by a dehydrogenase enzyme to form a dihydroxylated compound (a catechol). Subsequent enzymatic steps involve ring cleavage by either intradiol or extradiol dioxygenases, which breaks open the aromatic ring and leads to intermediates that can enter central metabolic cycles like the TCA cycle. mdpi.com Genera known for PAH degradation include Pseudomonas, Rhodococcus, Mycobacterium, and Sphingomonas. gavinpublishers.comresearchgate.net

Fungal Degradation: Fungi employ two main strategies for PAH degradation.

Non-ligninolytic fungi , such as Cunninghamella elegans, utilize an intracellular cytochrome P450 monooxygenase system, similar to mammals. nih.gov This pathway forms an arene oxide, which is then converted by epoxide hydrolase to a trans-dihydrodiol. nih.gov

Ligninolytic fungi (white-rot fungi), such as Phanerochaete chrysosporium and Pleurotus ostreatus, use powerful, non-specific extracellular enzymes (e.g., lignin (B12514952) peroxidase, manganese peroxidase). nih.gov These enzymes generate radical cations from the PAH molecule, initiating a cascade of oxidative reactions that can lead to ring cleavage and mineralization. nih.gov

The presence of the fluorine atom on this compound can make the compound more resistant to microbial attack compared to its non-fluorinated parent compound, benzanthracene, due to the strength of the C-F bond. anr.fr

Table 3: Selected Microorganisms Involved in PAH Degradation

| Microorganism Type | Genus/Species | PAHs Degraded |

|---|---|---|

| Bacteria | Pseudomonas sp. | Naphthalene (B1677914), Phenanthrene (B1679779), Anthracene, Fluorene researchgate.netnih.gov |

| Bacteria | Rhodococcus sp. | Phenanthrene, Pyrene, Anthracene researchgate.net |

| Bacteria | Mycobacterium sp. | Pyrene, Fluoranthene oup.comgavinpublishers.com |

| Fungi (White-rot) | Pleurotus ostreatus | Phenanthrene, Pyrene, Fluoranthene nih.govmdpi.com |

| Fungi (Non-ligninolytic) | Cunninghamella elegans | Benzo[a]pyrene, Chrysene, Fluoranthene nih.govnih.gov |

Enzymatic Biotransformation in Environmental Matrices

The biotransformation of this compound in environmental settings like soil and water is driven by the extracellular and intracellular enzymes produced by the native microbial communities. The primary enzymatic reactions are the initial oxidative attacks that destabilize the aromatic structure.

In soil and sediment, the dominant enzymatic processes are often those catalyzed by bacteria and fungi.

Bacterial Dioxygenases: These enzymes are crucial for initiating the breakdown of PAHs in aerobic environments. They catalyze the formation of cis-dihydrodiols, which are key intermediates for further degradation. nih.gov

Fungal Ligninolytic Enzymes: In soils rich in organic matter (e.g., forest floors), the extracellular peroxidases from white-rot fungi play a significant role. Their non-specific, powerful oxidative action is effective against a wide range of recalcitrant compounds, including high-molecular-weight PAHs. nih.gov

Fungal Cytochrome P450: Non-ligninolytic fungi contribute through their P450 systems, transforming PAHs into more polar metabolites like trans-dihydrodiols and phenols. nih.gov

The efficiency of these enzymatic transformations is influenced by environmental factors such as oxygen availability, pH, temperature, and the presence of other organic matter. nih.gov For anaerobic degradation, which occurs in deeper sediments or water-logged soils, the initial activation of the PAH molecule is thought to proceed via different enzymatic reactions, such as carboxylation, before ring reduction. asm.org

Photodegradation Mechanisms and Products

Sunlight, particularly its ultraviolet (UV) component, is another significant driver of transformation for PAHs in the environment, especially in surface waters or on exposed surfaces. tandfonline.comresearchgate.net The photodegradation of this compound can occur through two primary mechanisms:

Direct Photolysis: The molecule absorbs photons of a specific wavelength, promoting it to an electronically excited state. This excess energy can lead to the cleavage of chemical bonds, including the potential for C-F bond scission or fragmentation of the ring structure. nih.govmdpi.com

Indirect Photolysis (Photosensitization): The excited PAH molecule transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) radicals. tandfonline.com Furthermore, other substances in the water, like natural organic matter, can absorb light and produce ROS (e.g., hydroxyl radicals, •OH) that then attack the PAH molecule. gdut.edu.cn

The degradation of the parent compound leads to the formation of various photoproducts. For PAHs in general, these products often include:

PAH Quinones: Oxidation of the central rings can lead to the formation of stable quinones, such as benzanthracene-7,12-dione. These are often colored and can also be phototoxic. tandfonline.com

Hydroxylated Derivatives: Reaction with hydroxyl radicals can add -OH groups to the aromatic rings, forming fluorinated phenols or diols.

Ring-Cleavage Products: Extensive oxidation can break open the aromatic rings, leading to the formation of smaller, aliphatic dicarboxylic acids. researchgate.net

Defluorination: Photolysis can lead to the cleavage of the C-F bond, releasing fluoride (B91410) ions (F⁻) into the aquatic environment. Studies on other fluorinated aromatic compounds have demonstrated that aryl-fluorine bonds can be susceptible to photochemical destruction. nih.govnih.gov

Mechanistic Insights into Bioremediation Strategies

Bioremediation harnesses the microbial and enzymatic processes described above to clean up contaminated environments. wikipedia.orgfrontiersin.org The strategies are designed to optimize the conditions for the degradation of pollutants like this compound.

In-situ Bioremediation: These techniques treat the contamination in place. frontiersin.org

Biostimulation: This involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous microorganisms that are capable of degrading PAHs. wikipedia.org The underlying mechanism is to overcome environmental limitations on the natural microbial population.

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms or microbial consortia with proven PAH-degrading capabilities into the contaminated site. encyclopedia.pub This is particularly useful when the native microbial population lacks the necessary enzymatic machinery. The use of fungal-bacterial co-cultures can be highly effective, as the different organisms may work synergistically to break down the compound. nih.govfrontiersin.org

Bioventing: This technique enhances the delivery of oxygen to the subsurface to promote aerobic degradation by indigenous microbes. frontiersin.org

Ex-situ Bioremediation: This involves excavating the contaminated soil or pumping the contaminated water to be treated elsewhere in a controlled environment. frontiersin.org

Biopiles/Composting: Contaminated soil is mixed with bulking agents and nutrients and piled to encourage microbial activity. frontiersin.org The mechanism is the creation of an ideal aerobic, thermophilic environment for rapid degradation.

Slurry-Phase Bioreactors: Contaminated soil or sludge is mixed with water in a reactor, where conditions (nutrients, oxygen, mixing) are tightly controlled to maximize microbial degradation rates. frontiersin.org

The core mechanism for all these strategies is enhancing the enzymatic attack on the this compound molecule, aiming for its complete mineralization to carbon dioxide and water, or at least its transformation into less harmful substances. mdpi.com

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For fluorinated compounds like 7-Fluorobenzanthracene, a multi-nuclear approach involving ¹⁹F, ¹H, and ¹³C NMR is employed to map the complete molecular framework.

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the ¹⁹F nucleus having a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. beilstein-journals.orgresearchgate.netscholaris.ca The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for its position on the aromatic system. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, which is often a challenge in the complex aromatic region of ¹H spectra. beilstein-journals.org

For this compound, the ¹⁹F NMR spectrum would exhibit a single signal corresponding to the fluorine atom at the C-7 position. The precise chemical shift of this signal, typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃), confirms the presence and electronic environment of the fluorine substituent. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (protons H-6 and H-8) provides crucial connectivity information, observed as a characteristic splitting pattern (multiplet) in the spectrum. This through-bond scalar coupling (J-coupling) confirms the location of the fluorine atom at the C-7 position of the benz[a]anthracene skeleton.

Table 1: Illustrative ¹⁹F NMR Data for this compound

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Chemical Shift (δ) | Specific ppm value in the aryl fluoride (B91410) region | Confirms electronic environment of the fluorine atom. |

| Multiplicity | Doublet of doublets (dd) | Indicates coupling to two non-equivalent neighboring protons (H-6 and H-8). |

| Coupling Constants (J) | 3JF-H6, 3JF-H8 | Provides through-bond connectivity data, confirming the C-7 position. |

While ¹⁹F NMR pinpoints the fluorine substituent, ¹H and ¹³C NMR are essential for elucidating the entire carbon-hydrogen framework of the molecule. umich.edunih.gov The ¹H NMR spectrum of this compound displays a series of signals in the aromatic region (typically 7.0-9.0 ppm). The presence of the electronegative fluorine atom at C-7 influences the chemical shifts of nearby protons, particularly H-6 and H-8, causing them to appear at distinct frequencies compared to the parent benz[a]anthracene. researchgate.net

The ¹³C NMR spectrum provides information on each of the 18 carbon atoms in the molecule. nih.gov The carbon directly bonded to the fluorine (C-7) exhibits a large one-bond coupling constant (¹JC-F) and a distinct chemical shift. Other carbons also show smaller long-range couplings (ⁿJC-F), which are invaluable for definitive assignments.

To assign each signal unambiguously, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. researchgate.net

COSY identifies protons that are coupled to each other, helping to trace the connectivity within individual aromatic rings.

HSQC correlates each proton signal with the carbon signal to which it is directly attached.

Table 2: Expected NMR Data for Structural Confirmation of this compound

| Experiment | Key Information Provided |

|---|---|

| ¹H NMR | Reveals chemical shifts and coupling patterns of all 11 protons. |

| ¹³C NMR | Shows signals for all 18 distinct carbon atoms. |

| COSY | Maps out ¹H-¹H spin-spin coupling networks within the rings. |

| HSQC | Correlates each proton to its directly bonded carbon. |

| HMBC | Shows long-range ¹H-¹³C correlations, confirming the assembly of the ring system and the position of the fluorine. |

Fluorine-19 (19F) NMR for Fluorine Environment and Structural Elucidation

Mass Spectrometry for Metabolite and Adduct Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of compounds. healtheffects.org When coupled with chromatographic separation techniques, it becomes a powerful tool for identifying and quantifying metabolites and DNA adducts of this compound in complex biological and environmental samples. researchgate.netmeasurlabs.comrestek.comthermofisher.com

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the metabolites of PAHs, which are often hydroxylated and conjugated, making them non-volatile and unsuitable for GC. plos.orgnih.govfrontiersin.org In a typical workflow, a biological sample (e.g., from a cell culture or tissue extract) is processed, and the metabolites are separated using high-performance liquid chromatography (HPLC), usually with a reversed-phase column that separates compounds based on polarity.

The eluent from the HPLC is introduced into the mass spectrometer. The MS instrument provides the mass-to-charge ratio (m/z) of the parent metabolite ions. The metabolic transformation of this compound would likely follow established PAH pathways, leading to the formation of phenols, dihydrodiols, and diol epoxides. mdpi.com These transformations can be identified by the characteristic mass shifts from the parent compound (C₁₈H₁₁F, MW: 246.28). For example, hydroxylation adds 16 Da (an oxygen atom), while dihydrodiol formation adds 34 Da (two hydroxyl groups). LC-MS allows for the quantification of these metabolites, providing insights into metabolic pathways and rates. nih.gov

Table 3: Potential Metabolites of this compound Detectable by LC-MS

| Potential Metabolite | Molecular Formula | Mass Change (from parent) | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|---|

| This compound (Parent) | C₁₈H₁₁F | - | 247.09 |

| Hydroxy-7-fluorobenzanthracene | C₁₈H₁₁FO | +16 | 263.09 |

| This compound-dihydrodiol | C₁₈H₁₃FO₂ | +34 | 281.10 |

| This compound-diol epoxide | C₁₈H₁₃FO₃ | +50 | 297.09 |

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the trace analysis of volatile and semi-volatile organic compounds like PAHs in environmental samples. restek.comnih.gov While less suitable for polar metabolites, GC-MS is ideal for the detection and quantification of the parent this compound compound itself. thermofisher.com This is crucial for developing and verifying analytical standards and for environmental monitoring. measurlabs.com

In GC-MS, the sample is injected into a heated port, and the compounds are separated based on their boiling points and affinities for a long capillary column. restek.com As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). This process generates a unique and reproducible mass spectrum, characterized by a molecular ion (M⁺˙) and a series of fragment ions. This fragmentation pattern serves as a chemical fingerprint, allowing for highly specific identification and quantification, even at very low concentrations.

Table 4: Illustrative Data from a GC-MS Analysis of this compound

| Parameter | Example Value/Observation | Purpose |

|---|---|---|

| Retention Time (RT) | Specific time (e.g., 15.4 min) | Chromatographic identification based on column and conditions. |

| Molecular Ion (M⁺˙) | m/z 246 | Confirms the molecular weight of the compound. |

| Key Fragment Ions | m/z 245, 226, 123 | Provides a characteristic pattern for definitive structural confirmation. |

Tandem mass spectrometry (MS/MS or MS²) is essential for the structural characterization of covalent adducts formed between reactive metabolites and biological macromolecules, such as DNA. tandfonline.comnih.govrsc.org The formation of DNA adducts is a key event in chemical carcinogenesis. mdpi.comptbioch.edu.pl

To analyze DNA adducts of this compound, DNA is first isolated from exposed cells or tissues and enzymatically hydrolyzed into individual deoxynucleosides. This mixture is then analyzed by LC-MS/MS. In the MS/MS experiment, a specific precursor ion, corresponding to the mass of a potential adduct (e.g., the this compound diol epoxide bound to deoxyguanosine), is selected in the first stage of mass analysis (MS1). This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are analyzed in the second stage (MS2). mdpi.com

A hallmark of deoxynucleoside adduct fragmentation is the neutral loss of the deoxyribose sugar moiety (116 Da). mdpi.comnih.gov The observation of this specific loss provides strong evidence that the metabolite is bound to a DNA base. Further fragmentation of the remaining adducted base can help identify the specific base (e.g., guanine (B1146940) or adenine) and sometimes the site of attachment. tandfonline.com This detailed structural information is critical for understanding mechanisms of genotoxicity.

Table 5: Hypothetical MS/MS Fragmentation of a this compound-Diol-Epoxide-Deoxyguanosine Adduct

| Ion | Description | Hypothetical m/z | Significance |

|---|---|---|---|

| [M+H]⁺ | Protonated precursor adduct | 548.18 | Selected in MS1 for fragmentation. |

| [M+H - 116]⁺ | Product ion after loss of deoxyribose | 432.13 | Confirms presence of a deoxynucleoside adduct. |

| [Adducted Base - H]⁺ | Fragment of the modified guanine base | Variable | Provides further structural details of the adduct. |

Compound List

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Analytical Standard Development

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are essential for confirming its identity and understanding its electronic structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduinnovatechlabs.com For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic core and the carbon-fluorine bond.

The analysis of the spectrum allows for the identification of key structural features:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the fused benzene (B151609) rings give rise to a series of sharp peaks in the 1600-1400 cm⁻¹ region, which are characteristic of the polycyclic aromatic skeleton.

C-F Stretching: The presence of the fluorine substituent is definitively confirmed by a strong absorption band corresponding to the C-F bond stretch. This band is typically observed in the 1250-1000 cm⁻¹ region, a relatively uncongested part of the spectrum for unsubstituted PAHs.

Out-of-Plane C-H Bending: The bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the aromatic rings.

While specific experimental data for this compound is not broadly published, the expected vibrational modes can be tabulated based on characteristic frequencies for PAHs and organofluorine compounds.

Table 1: Representative FTIR Spectral Data for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Stretching | Aromatic C-H |

| 1600 - 1400 | Stretching | Aromatic C=C |

| 1250 - 1000 | Stretching | C-F |

| 900 - 675 | Out-of-Plane Bending (Wagging) | Aromatic C-H |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For PAHs like this compound, the absorption is dominated by π→π* transitions within the conjugated aromatic system. The resulting spectrum consists of multiple absorption bands, providing a distinct electronic fingerprint of the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent This table presents data for the parent compound, Benz[a]anthracene, and illustrates the expected effect of fluorination based on published literature for similar compounds.

| Compound | Absorption Maxima (λmax, nm) (Illustrative) | Effect of Fluorination |

| Benz[a]anthracene | ~278, 288, 343, 358, 378 | Introduction of a fluorine atom is expected to cause a slight bathochromic shift (0.5 - 5.0 nm) in the absorption bands. dss.go.th |

| This compound | Shifted to slightly longer wavelengths | The electron-withdrawing nature of the substituent can perturb the π-electron system, affecting transition energies. mdpi.com |

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of emissive molecules. thermofisher.com After a molecule absorbs light and reaches an excited electronic state, it can relax by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (a lower energy), with the difference between the absorption and emission maxima known as the Stokes shift. thermofisher.com

For this compound, the fluorine substituent is expected to influence its photophysical properties. Research on analogous monofluorinated PAHs has shown that the 0–0 electronic transition in the fluorescence spectrum can be significantly shifted compared to the parent PAH, with reported shifts ranging from 0.5 to 5.8 nm. dss.go.th

A critical photophysical parameter is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org While compounds with quantum yields of 0.10 are considered fluorescent, values can range up to 1.0 (100%). wikipedia.org The quantum yield of the parent compound, benz[a]anthracene, is known to be solvent-dependent. The specific quantum yield for this compound is not readily found in surveyed literature, but it is a key parameter that would be determined in a full photophysical characterization.

Table 3: Summary of Photophysical Properties and the Expected Influence of Fluorination

| Photophysical Parameter | Description | Expected Effect of Fluorination on Benz[a]anthracene |

| Emission Maxima (λem) | The wavelength at which the highest intensity of fluorescence is emitted. | A bathochromic (red) shift is expected, similar to the effect observed in absorption spectra. dss.go.thmdpi.com |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | May be altered due to changes in the electronic structure and excited-state geometry. |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed, indicating emission efficiency. wikipedia.org | The effect is not easily predicted; it could increase or decrease depending on how fluorination affects non-radiative decay pathways. |

Chromatographic and Separation Science Methodologies

Development of Advanced Analytical Standards for Environmental and Biological Research

Analytical standards are highly pure compounds used as reference materials to ensure the accuracy and reliability of qualitative and quantitative analyses. scbt.com They are essential for calibrating instruments and validating methods used in environmental monitoring, food safety, and clinical research. scbt.comnih.gov In environmental science, such standards are critical for identifying and quantifying pollutants and ensuring compliance with regulations. scbt.com

While this compound is not widely listed as a commercially available certified reference material, its development as an analytical standard would be highly valuable. Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are an emerging class of contaminants, and having a well-characterized standard like this compound would be crucial for several reasons:

Method Development: It would serve as a benchmark compound for developing and optimizing chromatographic and mass spectrometric methods for the detection of F-PAHs in complex matrices like soil, water, and biological tissues.

Accurate Quantification: A pure standard allows for the creation of precise calibration curves, enabling the accurate measurement of its concentration in environmental samples. nih.gov

Confirmation of Identity: The standard provides an unambiguous reference for confirming the presence of this compound in a sample by matching retention times in chromatography and fragmentation patterns in mass spectrometry. nih.gov

The availability of such a standard is a prerequisite for robust risk assessment and the monitoring of environmental contamination by this class of compounds. nih.gov

Chiral Separations for Enantiomeric Distribution and Activity Studies

Chirality is a key consideration in pharmacology and toxicology, as enantiomers of the same compound can have vastly different biological activities. vt.edu The parent molecule of this compound is achiral and therefore does not exist as enantiomers. However, like its parent compound benz[a]anthracene, it can be metabolized in biological systems to form chiral derivatives, such as dihydrodiols and diol epoxides.

The separation of these potential chiral metabolites is essential for understanding their biological fate and effects. Because the body's enzymes and receptors are themselves chiral, they often interact differently with each enantiomer of a metabolite. vt.edu One enantiomer might be rapidly detoxified, while the other could be a potent toxin or carcinogen.

The established method for separating such enantiomers is chiral chromatography, primarily using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). vt.eduresearchgate.net These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. vt.edu Alternatively, capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins added to the running buffer, can be employed for efficient enantiomeric separations. nih.gov Studying the enantiomeric distribution of this compound metabolites would be a critical step in assessing its potential for bioaccumulation and toxicity.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 7-Fluorobenzanthracene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used due to their sensitivity for polycyclic aromatic hydrocarbons (PAHs). Calibration curves should be constructed using certified reference materials (e.g., fluoranthene or benzo[a]pyrene analogs) to ensure accuracy. Detection limits for fluorinated PAHs are typically in the range of 0.1–10 ng/L, depending on matrix complexity . Sample preparation often involves solid-phase extraction (SPE) to reduce interference from organic matter.

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity should be assessed via HPLC with UV/Vis detection (≥95% purity threshold). For novel compounds, elemental analysis is required to verify stoichiometry. Known compounds should cross-reference CAS registry data and prior literature .

Q. What are the critical parameters for optimizing fluorination reactions in benzanthracene derivatives?

- Methodological Answer : Fluorination efficiency depends on the choice of fluorinating agent (e.g., Selectfluor® or DAST), solvent polarity (e.g., DMF or acetonitrile), and reaction temperature (typically 60–120°C). Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize byproducts. Post-reaction, purify using column chromatography with silica gel and a hexane/ethyl acetate gradient .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Conduct controlled photodegradation and microbial degradation studies under standardized conditions (e.g., ISO 11348 for microbial assays). Compare half-life values across studies by normalizing variables such as pH, temperature, and UV intensity. Use multivariate regression to identify confounding factors (e.g., co-contaminants or matrix effects). Contradictions often arise from differences in experimental design or detection limits; meta-analyses of existing datasets can clarify trends .

Q. What experimental strategies are effective for studying the electrophilic substitution mechanisms of this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations to predict reactive sites, followed by kinetic studies using isotopic labeling (e.g., deuterated solvents). Monitor reaction intermediates via in-situ infrared (IR) spectroscopy. Compare regioselectivity with non-fluorinated analogs to isolate fluorine’s electronic effects. Publish raw kinetic data in supplementary materials to enable reproducibility .

Q. How can researchers design experiments to assess the genotoxic potential of this compound?

- Methodological Answer : Use Ames test (OECD 471) for mutagenicity screening and comet assay (single-cell gel electrophoresis) for DNA damage quantification. Include positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO vehicle). For in vivo studies, adhere to ethical guidelines (e.g., ARRIVE 2.0) and report dose-response relationships with statistical confidence intervals. Conflicting results may arise from metabolic activation differences; use S9 liver homogenate to simulate mammalian metabolism .

Data Synthesis & Reporting

Q. How should researchers synthesize conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Create a centralized database of reported chemical shifts, solvent systems, and instrument parameters (e.g., magnetic field strength). Apply multivariate analysis to identify outliers caused by solvent polarity or impurities. Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian). Publish annotated spectra in open-access repositories to facilitate peer validation .

Q. What frameworks are recommended for prioritizing research gaps in fluorinated PAH toxicology?

- Methodological Answer : Use the PICO (Population, Intervention, Comparison, Outcome) framework to structure systematic reviews. For example:

- Population : Aquatic organisms exposed to this compound.

- Intervention : Chronic low-dose exposure.

- Comparison : Non-fluorinated benzanthracene.

- Outcome : Oxidative stress biomarkers.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies .

Tables: Key Analytical Parameters

| Parameter | GC-MS | HPLC |

|---|---|---|

| Detection Limit (ng/L) | 0.5–5 | 1–10 |

| Column Type | DB-5MS | C18 Reverse Phase |

| Mobile Phase | N/A | Acetonitrile/Water |

| Reference Standard | Fluoranthene-d10 | Benzo[a]pyrene |

| Matrix Applicability | Soil, Sediment | Water, Biota |

| Data Source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.